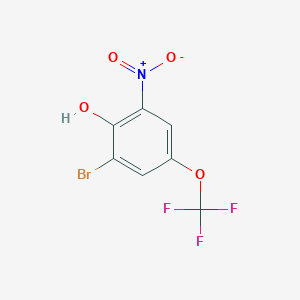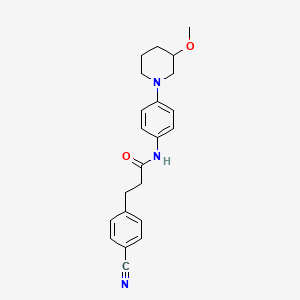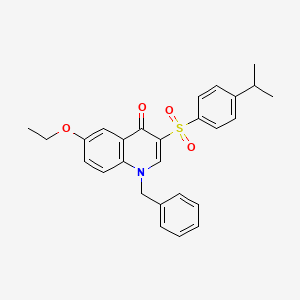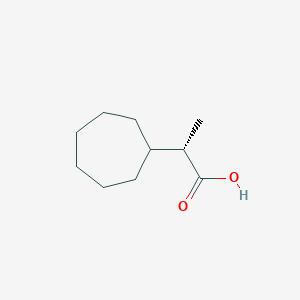![molecular formula C9H9F2N3O B2650434 N-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-N-methylprop-2-ynamide CAS No. 2249079-35-2](/img/structure/B2650434.png)
N-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-N-methylprop-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-N-methylprop-2-ynamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMAPA and is a derivative of imidazole.
科学的研究の応用
DMAPA has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. In anti-inflammatory research, DMAPA has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In anti-cancer research, DMAPA has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In anti-viral research, DMAPA has been shown to inhibit the replication of the influenza virus.
作用機序
The mechanism of action of DMAPA is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These enzymes are involved in the production of pro-inflammatory cytokines and free radicals, respectively. By inhibiting these enzymes, DMAPA can reduce inflammation and oxidative stress.
Biochemical and Physiological Effects:
DMAPA has been shown to have several biochemical and physiological effects. In vitro studies have shown that DMAPA can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It can also reduce the production of free radicals by inhibiting the activity of iNOS. In vivo studies have shown that DMAPA can reduce inflammation and oxidative stress in animal models of arthritis and sepsis.
実験室実験の利点と制限
One of the advantages of using DMAPA in lab experiments is its high purity and stability. It can be easily synthesized and purified to a high degree of purity. Another advantage is its low toxicity, which makes it suitable for use in cell culture and animal studies. However, one of the limitations of using DMAPA is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on DMAPA. One area of research is the development of DMAPA-based drugs for the treatment of inflammatory diseases such as arthritis and sepsis. Another area of research is the development of DMAPA-based drugs for the treatment of cancer. In addition, further studies are needed to fully understand the mechanism of action of DMAPA and its potential applications in other fields of research.
合成法
The synthesis of DMAPA involves the reaction of 1-(difluoromethyl)imidazole with N-methylpropargylamine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as acetonitrile. The reaction mixture is then heated under reflux for several hours until the desired product is obtained. The purity of the product can be improved by recrystallization from a suitable solvent.
特性
IUPAC Name |
N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N-methylprop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N3O/c1-3-8(15)13(2)6-7-12-4-5-14(7)9(10)11/h1,4-5,9H,6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVCSSRTSYLUEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN1C(F)F)C(=O)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2S)-Piperidin-2-yl]-1,2-oxazole;hydrochloride](/img/structure/B2650351.png)
![N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-chlorobenzamide](/img/structure/B2650352.png)


![3-[(4-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2650357.png)


![(3-chlorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2650364.png)

![1-(3-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2650366.png)
![3,9-dimethyl-7-(2-methylallyl)-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/no-structure.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2650372.png)

![(3Z)-3-Ethylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid](/img/structure/B2650374.png)